

A Comparative Toxicological Profile of Calcium Cyclamate and Other Artificial Sweeteners

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Compound of Interest

Compound Name: Calcium cyclamate

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This guide provides a detailed comparison of the toxicological profiles of **calcium cyclamate** and other prominent artificial sweeteners, including aspartame, sucralose, saccharin, acesulfame potassium, and steviol glycosides. The information is compiled from extensive reviews by global regulatory bodies and scientific studies, with a focus on quantitative data, experimental methodologies, and metabolic pathways to inform research and development.

Comparative Toxicological Data

The primary measure for the safety of food additives is the Acceptable Daily Intake (ADI), which is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The ADI is typically derived from the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies, divided by a safety factor (usually 100).^{[1][2]}

Table 1: Comparison of ADI and NOAEL Values

| Sweetener | Regulatory Body | ADI (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Study for NOAEL |
|----------------------|------------------|---|----------------------|---|
| Calcium Cyclamate | JECFA / SCF (EU) | 11 / 7[3][4][5][6][7] | - | Long-term metabolism studies supporting the ADI.[8] |
| Aspartame | FDA / JECFA | 50 / 40[9][10] | - | Based on extensive toxicological studies reviewed by regulatory bodies.[10][11][12] |
| Sucralose | EFSA | 15 | - | Based on a comprehensive review of toxicological data. |
| Saccharin | JECFA / SCF (EU) | 5[13][14][15][16] | 500 | 2-generation long-term feeding study in rats.[17] |
| Acesulfame Potassium | FDA / JECFA | 15[18][19] | 1500 | Long-term rat study.[20][21] |
| Steviol Glycosides | JECFA / EFSA | 4 (as steviol equiv.)[22][23][24][25][26] | 970 (stevioside) | 2-year carcinogenicity study in rats.[22][23] |

Genotoxicity and Carcinogenicity Profiles

The assessment of a substance's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity) is a critical component of its toxicological evaluation.

Table 2: Summary of Genotoxicity Findings

| Sweetener | Ames Test | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test | Overall Conclusion |
|----------------------|--------------|---|---------------------------------|--|
| Calcium Cyclamate | Negative[27] | Conflicting results; some positive at high concentrations. [27] | Negative in mice. [27] | Considered non-genotoxic. |
| Aspartame | Negative | Some evidence of damage at high concentrations, possibly due to cytotoxicity. | Weight of evidence is negative. | Considered non-genotoxic by EFSA. |
| Sucralose | Negative | Negative | Negative | Considered non-genotoxic. |
| Saccharin | Negative | Weakly positive in some in vitro studies.[17] | - | Not considered a genotoxic carcinogen. |
| Acesulfame Potassium | Negative | - | - | Considered non-genotoxic.[21] |
| Steviol Glycosides | Negative[23] | Negative | Negative | Considered non-genotoxic.[23] |

Table 3: Summary of Carcinogenicity Findings

| Sweetener | IARC Classification | Key Animal Study Findings | Regulatory Conclusion |
|----------------------|--------------------------------------|--|--|
| Calcium Cyclamate | Group 3 (Not classifiable) | Early studies suggesting bladder tumors in rats were not consistently reproduced. | Not considered a carcinogen by WHO and EU's SCF. |
| Aspartame | Group 2B (Possibly carcinogenic)[28] | Some studies reported increased lymphomas and leukemias in rats; others found no effect. | FDA and EFSA maintain it is safe at the current ADI, citing shortcomings in studies suggesting carcinogenicity.[2][28][29] |
| Sucralose | Not Classified | Long-term animal studies show no evidence of carcinogenic potential. | Considered non-carcinogenic. |
| Saccharin | Group 3 (Not classifiable) | High doses linked to bladder cancer in male rats, an effect now considered not relevant to humans. | Not considered a human carcinogen. |
| Acesulfame Potassium | Not Classified | No evidence of carcinogenic activity in long-term rodent studies. | Considered non-carcinogenic.[20] |
| Steviol Glycosides | Not Classified | No evidence of carcinogenicity in long-term rodent studies.[23] | Considered non-carcinogenic.[23] |

Experimental Protocols

Standardized testing protocols are essential for the reliable toxicological assessment of food additives. The following are summaries of key methodologies established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 451: Carcinogenicity Studies

This guideline outlines the protocol for long-term carcinogenicity studies, primarily in rodents, to assess the carcinogenic potential of a chemical following repeated exposure over a major portion of the animal's lifespan.[\[30\]](#)[\[31\]](#)

- **Objective:** To identify neoplastic lesions and determine the carcinogenic properties of a substance.[\[30\]](#)
- **Test Animals:** Typically rats or mice. Studies should use both sexes, with at least 50 animals per sex for each dose group and the control group.[\[32\]](#)[\[33\]](#)
- **Dose Levels:** A minimum of three dose levels are used, along with a concurrent control group. The highest dose should induce minimal toxic effects without significantly affecting the animals' lifespan from non-cancerous causes.[\[33\]](#)
- **Administration:** The test substance is administered daily, usually through the diet, for a period of 18-24 months.[\[32\]](#)[\[34\]](#)
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[\[34\]](#)
- **Pathology:** At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically for evidence of tumors.[\[34\]](#)

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used short-term assay to detect the potential of a chemical to induce gene mutations.[\[35\]](#)[\[36\]](#)

- **Principle:** The test uses specific strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) that are unable to synthesize an essential amino acid (e.g., histidine). The assay

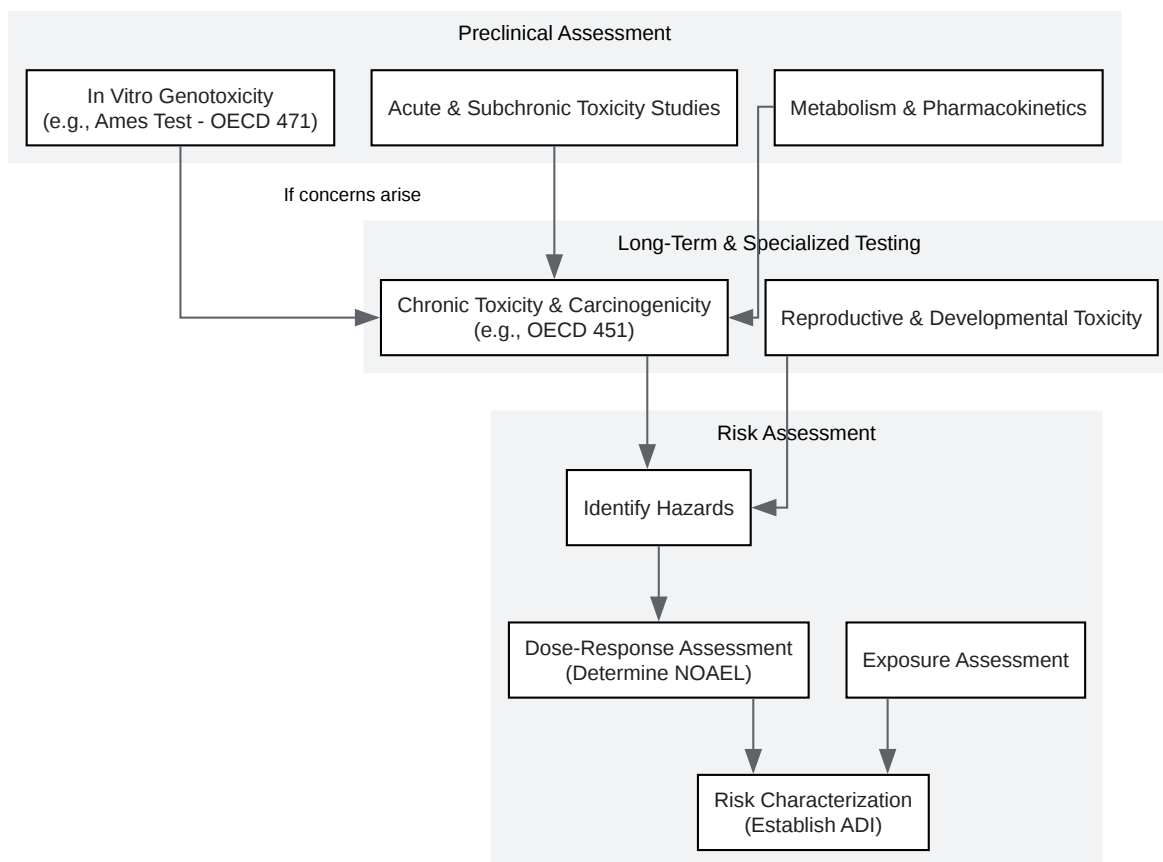
measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[35][37]

- **Methodology:** Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, which simulates mammalian liver metabolism).[38][39] The substance is either incorporated directly into the agar plate with the bacteria (plate incorporation method) or incubated with the bacteria before plating (pre-incubation method).[37]
- **Evaluation:** A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control. A mutagenic response is typically confirmed when the number of revertants is at least double that of the solvent control.[38]

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of a sweetener is crucial for assessing its toxicological profile, as metabolites may have different biological activities than the parent compound.

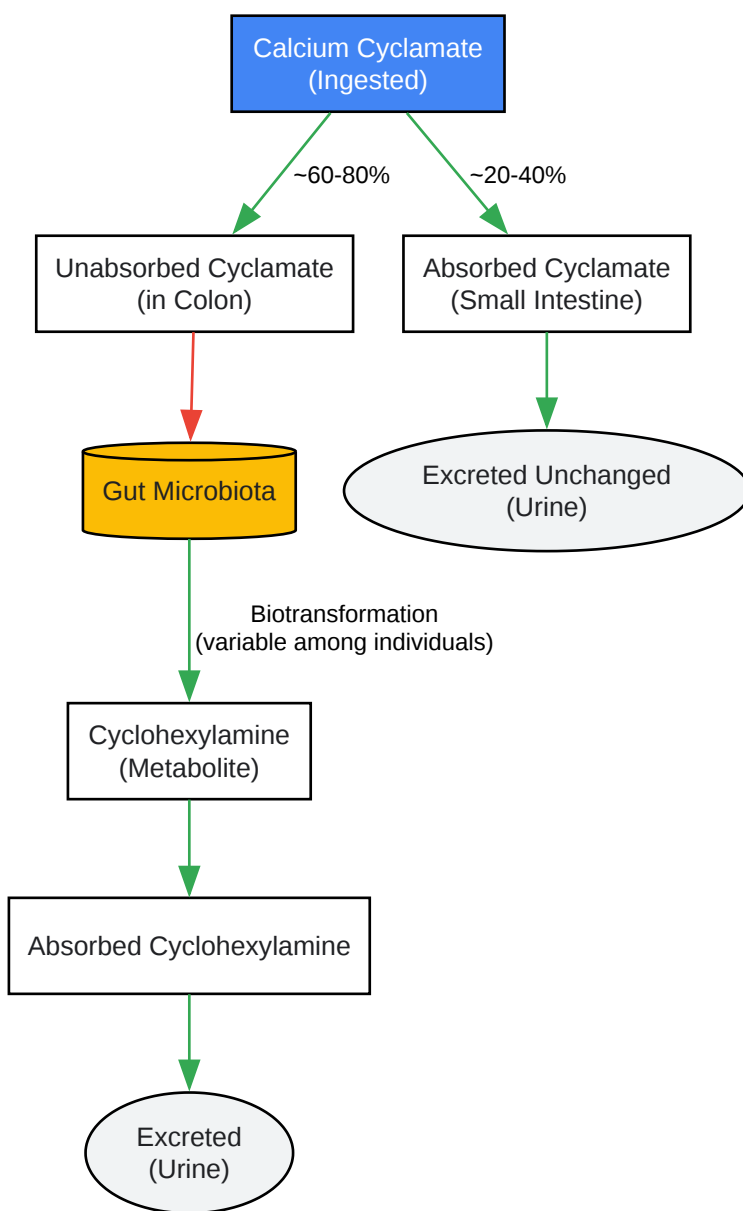
Diagram 1: Generalized Toxicological Assessment Workflow



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Caption: A simplified workflow for the toxicological evaluation and risk assessment of a food additive.

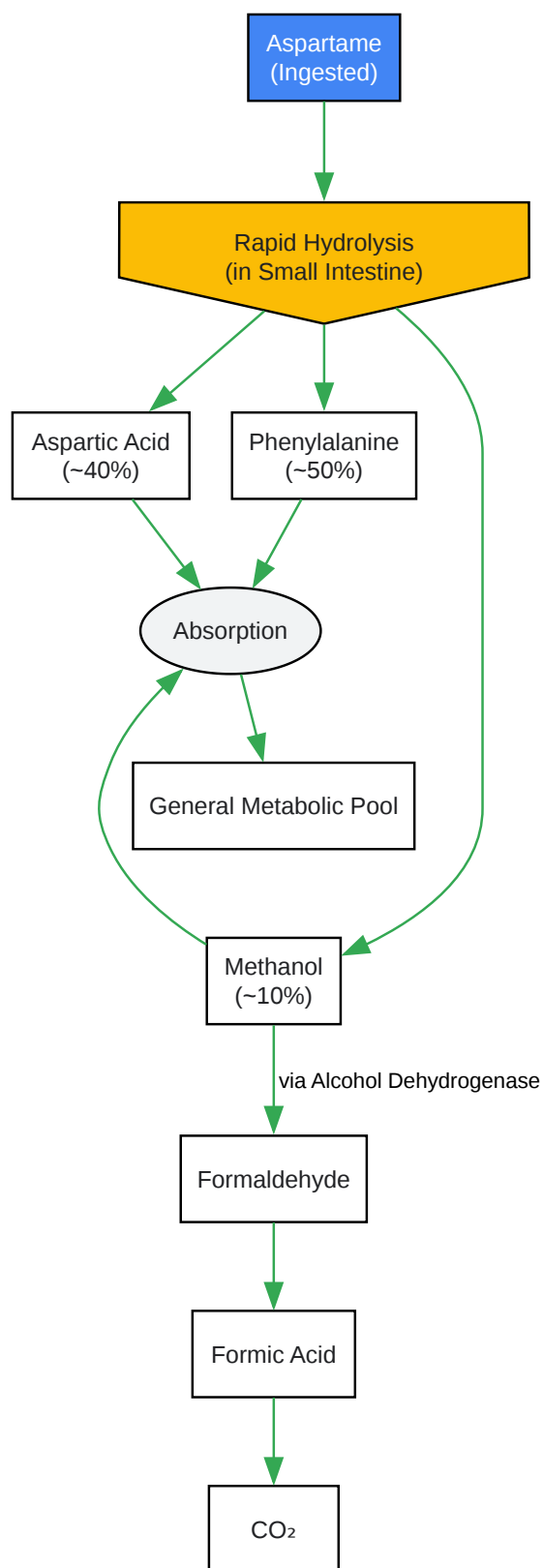
Diagram 2: Metabolic Pathway of Calcium Cyclamate



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Caption: Metabolism of cyclamate to its primary metabolite, cyclohexylamine, by gut microflora.
[27][40][41][42]

Diagram 3: Metabolic Pathway of Aspartame



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Caption: Aspartame is rapidly and completely hydrolyzed in the gut into its constituent parts.[9][43][44][45][46]

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References

- 1. acesulfamek.org [acesulfamek.org]
- 2. sweeteners.org [sweeteners.org]
- 3. sweeteners.org [sweeteners.org]
- 4. WHO | JECFA [apps.who.int]
- 5. JECFA Evaluations-CYCLAMIC ACID- [inchem.org]
- 6. JECFA Evaluations-CALCIUM CYCLAMATE- [inchem.org]
- 7. WHO | JECFA [apps.who.int]
- 8. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartame - Wikipedia [en.wikipedia.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Aspartame controversy - Wikipedia [en.wikipedia.org]
- 13. sweeteners.org [sweeteners.org]
- 14. JECFA Evaluations-SACCHARIN- [inchem.org]
- 15. WHO | JECFA [apps.who.int]
- 16. WHO | JECFA [apps.who.int]
- 17. ec.europa.eu [ec.europa.eu]
- 18. ific.org [ific.org]
- 19. Federal Register :: Food Additives Permitted for Direct Addition to Food for Human Consumption; Acesulfame Potassium [federalregister.gov]

- 20. Re-evaluation of acesulfame K (E 950) as food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gforss.org [gforss.org]
- 22. WHO | JECFA [apps.who.int]
- 23. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]
- 24. openknowledge.fao.org [openknowledge.fao.org]
- 25. openknowledge.fao.org [openknowledge.fao.org]
- 26. cdn.who.int [cdn.who.int]
- 27. publications.iarc.who.int [publications.iarc.who.int]
- 28. efsa.europa.eu [efsa.europa.eu]
- 29. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
- 30. policycommons.net [policycommons.net]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. mhlw.go.jp [mhlw.go.jp]
- 34. catalog.labcorp.com [catalog.labcorp.com]
- 35. nib.si [nib.si]
- 36. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 37. The bacterial reverse mutation test | RE-Place [re-place.be]
- 38. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 39. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 40. researchgate.net [researchgate.net]
- 41. Calcium Cyclamate | C₁₂H₂₄CaN₂O₆S₂ | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 42. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 43. academic.oup.com [academic.oup.com]
- 44. examine.com [examine.com]
- 45. efsa.europa.eu [efsa.europa.eu]

- 46. researchgate.net [researchgate.net]
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